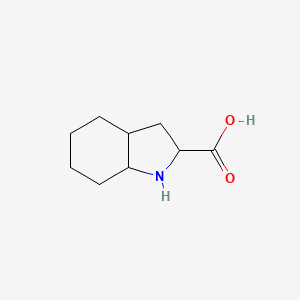
octahydro-1H-indole-2-carboxylic acid
描述
Octahydro-1H-indole-2-carboxylic acid is a heterocyclic compound with significant importance in both natural and synthetic chemistry. It is a derivative of indole, which is a fundamental structure in many biologically active molecules. This compound is known for its role as a key intermediate in the synthesis of various pharmaceuticals, including Perindopril and Trandolapril .
作用机制
Target of Action
Octahydro-1H-indole-2-carboxylic acid, also known as OHICA, primarily targets the enzyme thymidylate synthase . This enzyme plays a crucial role in DNA synthesis, making it a potential target for anti-cancer activity. Additionally, OHICA is a key starting material for the synthesis of Perindopril and Trandolapril , which are angiotensin-converting enzyme (ACE) inhibitors .
Mode of Action
OHICA is believed to act as an inhibitor of thymidylate synthase. By inhibiting this enzyme, OHICA can potentially disrupt DNA synthesis, thereby inhibiting the proliferation of cancer cells. As a precursor to Perindopril and Trandolapril, OHICA contributes to the inhibition of ACE, which results in decreased plasma angiotensin II .
Biochemical Pathways
The inhibition of ACE leads to a cascade of effects in the body’s biochemical pathways. Decreased plasma angiotensin II leads to decreased vasoconstriction, increased plasma renin activity, and decreased aldosterone secretion . This series of reactions is part of the renin-angiotensin system, which plays a critical role in regulating blood pressure and
生化分析
Biochemical Properties
It is known that indole derivatives interact with multiple receptors, which can be helpful in developing new useful derivatives . The specific enzymes, proteins, and other biomolecules that Octahydro-1H-indole-2-carboxylic acid interacts with are yet to be identified.
Cellular Effects
Indole derivatives have been found to have a broad range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives have been found to bind with high affinity to multiple receptors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
A stability-indicating reverse phase HPLC method has been developed for the quantitative determination of all isomers related to this compound and its related substances .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-indole-2-carboxylic acid typically involves the hydrogenation of indole-2-carboxylic acid. One common method includes the use of a platinum oxide catalyst under hydrogen gas, resulting in the reduction of the indole ring to form the octahydro derivative . Another method involves the catalytic deutero-hydrogenation of indole-2-carboxylic acid using deuterium gas and a platinum oxide catalyst .
Industrial Production Methods
Commercially scalable processes for the preparation of this compound hydrochloride have been developed. These methods often involve the use of specific catalysts and solvents to optimize yield and purity .
化学反应分析
Types of Reactions
Octahydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, platinum oxide, and various acids and bases for catalysis. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as esters, amides, and other functionalized compounds .
科学研究应用
Octahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Indole-2-carboxylic acid: The parent compound from which octahydro-1H-indole-2-carboxylic acid is derived.
Tetrahydroindole-2-carboxylic acid: A partially hydrogenated derivative with different chemical properties.
Perindopril: A pharmaceutical compound synthesized using this compound as an intermediate.
Uniqueness
This compound is unique due to its fully saturated indole ring, which imparts different chemical and biological properties compared to its unsaturated counterparts. This saturation makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
属性
IUPAC Name |
2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108507-42-2 | |
| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2R,3aR,7aR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Octahydro-1H-indole-2-carboxylic acid itself doesn't directly exert biological effects. It serves as a crucial building block for synthesizing ACE (angiotensin-converting enzyme) inhibitors like Perindopril and Trandolapril. These ACE inhibitors work by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. [, , , , , , , ] This leads to vasodilation, reduced blood pressure, and decreased aldosterone secretion, ultimately benefiting conditions like hypertension and heart failure. [, ]
A: The molecular formula is C9H15NO2, and the molecular weight is 169.22 g/mol. []
ANone: The provided research papers primarily focus on the synthesis and application of this compound as an intermediate for ACE inhibitors. Information regarding its material compatibility and stability under various conditions isn't explicitly discussed.
ANone: The research papers provided do not suggest any intrinsic catalytic properties of this compound. Its primary role is as a building block in the multi-step synthesis of pharmaceutical compounds.
A: While the provided research doesn't delve into computational studies of this compound itself, one study employed molecular docking to investigate the potential anticancer activity of di-spirooxindole analogs derived from this compound. []
A: Research highlights that the stereochemistry of this compound is crucial for the activity of its derivatives. For instance, the (2S,3aR,7aS) isomer is specifically utilized in the synthesis of Trandolapril. [, ] Furthermore, modifying the N-terminal substituents of tripeptide derivatives significantly impacts their in vitro and in vivo activity as ACE inhibitors. []
ANone: The provided literature primarily focuses on the synthesis and utilization of this compound as an intermediate. Detailed analyses of its inherent stability and formulation strategies are not explicitly discussed.
ANone: The provided research papers concentrate on the scientific aspects and do not provide information on SHE regulations related to this compound.
A: Research demonstrates the efficacy of ACE inhibitors derived from this compound. For instance, DU-1777, a derivative, displayed antihypertensive effects in various hypertensive rat models, including renin-dependent and renin-independent models. [, ] Additionally, di-spirooxindole analogs synthesized from this compound showed promising anticancer activity against specific cancer cell lines. []
ANone: The provided research focuses on the synthesis and initial activity of this compound derivatives. Information regarding long-term use, potential resistance mechanisms, and cross-resistance is not discussed.
ANone: The research papers provided primarily focus on the synthetic and chemical aspects of this compound. Detailed toxicology studies are not included.
A: The development of ACE inhibitors like Perindopril and Trandolapril, both of which use this compound as a key starting material, represents a significant milestone in the treatment of hypertension and heart failure. Research on these drugs has contributed to a deeper understanding of the renin-angiotensin-aldosterone system and its role in cardiovascular diseases. [, ]
A: Research exploring the potential anticancer activity of di-spirooxindole analogs derived from this compound highlights a promising avenue for cross-disciplinary research in medicinal chemistry and oncology. [] This demonstrates the potential for leveraging the structural features of this compound to target different therapeutic areas beyond cardiovascular diseases.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


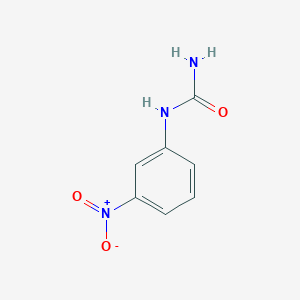
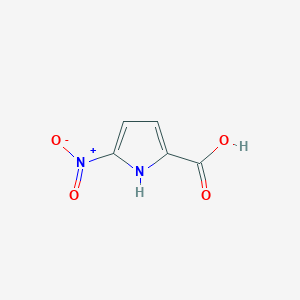
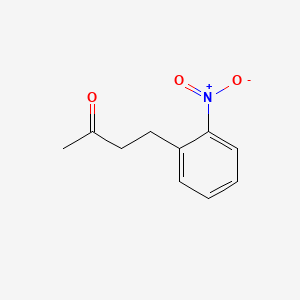
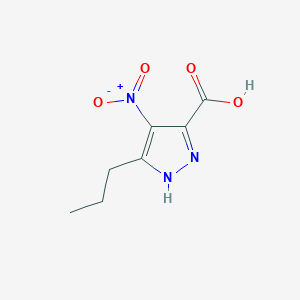
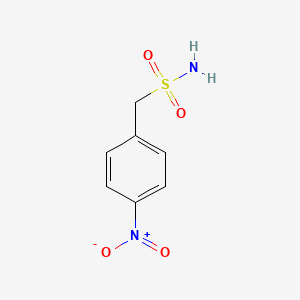
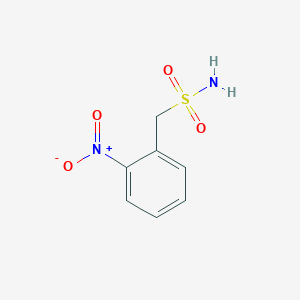
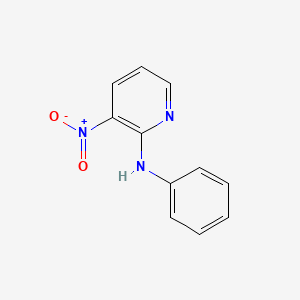
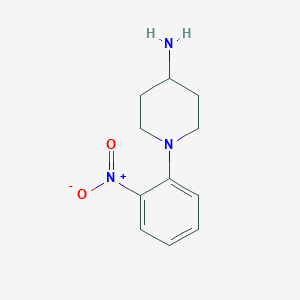
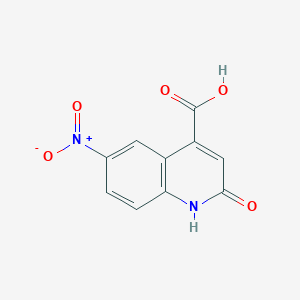
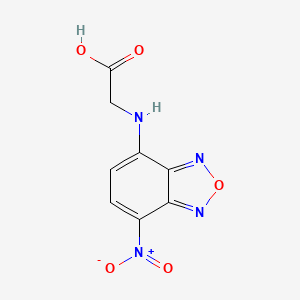
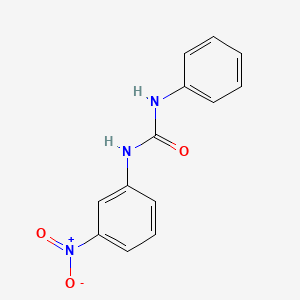
![1-[(6-Nitro-1,3-benzothiazol-2-YL)thio]acetone](/img/structure/B3023403.png)
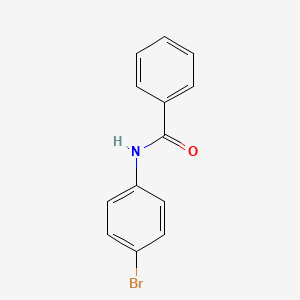
![9-Nitroacenaphtho[1,2-b]quinoxaline](/img/structure/B3023409.png)
